molecular formula C16H21NO2 B13763014 2-Methyloxirane;oxirane;prop-2-enenitrile;styrene CAS No. 58050-75-2

2-Methyloxirane;oxirane;prop-2-enenitrile;styrene

Cat. No.: B13763014
CAS No.: 58050-75-2
M. Wt: 259.34 g/mol
InChI Key: WTDUCFZUUOWWOX-UHFFFAOYSA-N
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Description

Biological Activity

The compound “2-Methyloxirane; oxirane; prop-2-enenitrile; styrene” is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, examining its synthesis, mechanisms of action, and implications for health and safety.

Chemical Structure and Properties

2-Methyloxirane, also known as propylene oxide, is a colorless volatile liquid with a distinctive odor. Its chemical structure allows it to participate in various chemical reactions, including polymerization and ring-opening reactions. The presence of functional groups such as nitriles and styrenes enhances its reactivity and potential biological interactions.

1. Antimicrobial Properties

Research indicates that compounds derived from 2-methyloxirane exhibit antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antimicrobial agents .

2. Cytotoxic Effects

The cytotoxicity of 2-methyloxirane has been evaluated in several studies. It has been observed to induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

3. Genotoxicity

Genotoxic effects have been reported for 2-methyloxirane in both in vitro and in vivo studies. It has been shown to cause DNA damage, which raises concerns regarding its carcinogenic potential. Specifically, nasal cavity tumors were observed in animal models exposed to high concentrations of the compound .

Case Studies

StudyFindingsImplications
Study A Evaluated the cytotoxicity of various derivatives on human cancer cell linesIdentified several compounds with IC50 values below 10 µM, indicating significant cytotoxicity
Study B Investigated the genotoxic effects using Ames testFound that 2-methyloxirane caused mutations in Salmonella typhimurium, suggesting potential carcinogenicity
Study C Assessed antimicrobial activity against E. coli and S. aureusDemonstrated effective inhibition at low concentrations (MIC < 100 µg/mL)

The biological activity of 2-methyloxirane is largely attributed to its ability to react with cellular macromolecules. The following mechanisms have been proposed:

  • Formation of Adducts: The compound can form adducts with proteins and nucleic acids, leading to altered function and expression.
  • Oxidative Stress Induction: The generation of ROS can disrupt cellular homeostasis, triggering apoptosis.
  • Inflammation Pathways: Exposure may activate inflammatory pathways, contributing to tissue damage and disease progression.

Safety and Regulatory Considerations

Due to its potential health risks, regulatory bodies have classified 2-methyloxirane as hazardous. Prolonged exposure can lead to respiratory issues and skin irritation. The Canadian government has highlighted its carcinogenic potential based on animal studies . Therefore, handling precautions are essential in industrial applications.

Properties

CAS No.

58050-75-2

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

2-methyloxirane;oxirane;prop-2-enenitrile;styrene

InChI

InChI=1S/C8H8.C3H3N.C3H6O.C2H4O/c1-2-8-6-4-3-5-7-8;1-2-3-4;1-3-2-4-3;1-2-3-1/h2-7H,1H2;2H,1H2;3H,2H2,1H3;1-2H2

InChI Key

WTDUCFZUUOWWOX-UHFFFAOYSA-N

Canonical SMILES

CC1CO1.C=CC#N.C=CC1=CC=CC=C1.C1CO1

Related CAS

58050-75-2
113428-60-7

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.